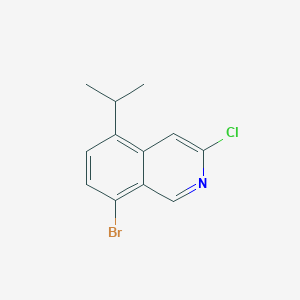

8-Bromo-3-chloro-5-isopropylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-chloro-5-propan-2-ylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClN/c1-7(2)8-3-4-11(13)10-6-15-12(14)5-9(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZXCNBBJSVUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(N=CC2=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Bromo 3 Chloro 5 Isopropylisoquinoline

Retrosynthetic Analysis of the 8-Bromo-3-chloro-5-isopropylisoquinoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves strategically breaking bonds (disconnections) to reveal potential synthetic pathways.

The retrosynthetic strategy for this compound involves sequential disconnections of the substituents and the isoquinoline (B145761) core itself. Key disconnections focus on the carbon-halogen and carbon-carbon bonds of the substituents, as well as the bonds forming the heterocyclic ring.

A primary retrosynthetic approach would involve disconnecting the isoquinoline ring first, leading to a substituted benzene (B151609) derivative precursor. The substituents—bromo, chloro, and isopropyl groups—can be envisioned as being introduced either before or after the construction of the isoquinoline core.

Disconnection of Halogens: The C-Br and C-Cl bonds can be disconnected via electrophilic halogenation reactions (bromination and chlorination) on an appropriate aromatic precursor. The timing of these introductions is critical to ensure correct regiochemistry. For instance, the bromine at C-8 and chlorine at C-3 could be installed on a pre-formed isoquinoline or on precursors prior to cyclization.

Disconnection of the Isopropyl Group: The C-C bond of the isopropyl group at C-5 can be disconnected through a Friedel-Crafts alkylation or acylation followed by reduction. This disconnection points to a precursor such as a substituted benzene or benzylamine (B48309) derivative that can undergo alkylation.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that a key intermediate would be a substituted phenylethylamine or a substituted benzaldehyde (B42025), which already contains the bromo and isopropyl groups in the correct orientation.

Achieving the desired 3, 5, and 8 substitution pattern on the isoquinoline scaffold is a major challenge due to regioselectivity issues. The directing effects of existing substituents on the aromatic ring heavily influence the position of incoming groups during both the synthesis of precursors and the isoquinoline ring-forming step.

Precursor Synthesis: In constructing a precursor like 2-bromo-4-isopropylaniline, the directing effects of the amino and isopropyl groups must be considered. The isopropyl group is an ortho-, para-director, while the amino group is also a strong ortho-, para-director. Careful selection of reaction conditions and protecting group strategies is necessary to achieve the desired substitution pattern.

Isoquinoline Ring Formation: Classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, rely on intramolecular electrophilic aromatic substitution for the final ring closure. nrochemistry.com The position of cyclization is directed by the existing substituents on the benzene ring. For the target molecule, the cyclization must occur ortho to the isopropyl group and meta to the bromo group. The electronic nature of these substituents (isopropyl being electron-donating, bromo being deactivating but ortho-, para-directing) will influence the feasibility and yield of the desired cyclization. Modern transition-metal-catalyzed methods can offer alternative regiochemical control that is not dictated by classical electronic effects. scnu.edu.cnresearchgate.net

Precursor Design and Synthesis for Multisubstituted Isoquinolines

The successful synthesis of this compound hinges on the efficient preparation of appropriately functionalized precursors.

The introduction of halogen atoms can be achieved at various stages of the synthesis. One common strategy is the halogenation of a substituted benzene ring that will ultimately become the carbocyclic part of the isoquinoline.

For example, the synthesis could start from 4-isopropylaniline. Bromination of this precursor would need to be controlled to achieve substitution at the desired position (ortho to the isopropyl group and meta to the amino group). Direct bromination often leads to a mixture of products, necessitating separation or more directed methods like ortho-lithiation followed by bromination.

Alternatively, halogenation can be performed on the isoquinoline core itself. Electrophilic bromination of isoquinoline typically occurs at the C-5 and C-8 positions. youtube.com Therefore, bromination of a 3-chloro-5-isopropylisoquinoline intermediate could selectively install the bromine at the C-8 position. The chlorine atom at the C-3 position is often introduced during the ring construction, for instance, by using a reagent like phosphorus oxychloride (POCl₃) in a Bischler-Napieralski type reaction, which can also act as a chlorinating agent. nrochemistry.comorganic-chemistry.org

Table 1: Selected Methods for Halogenation in Isoquinoline Synthesis

| Reaction Type | Reagent(s) | Position(s) Targeted | Notes |

|---|---|---|---|

| Electrophilic Bromination | Br₂ / Lewis Acid | C-5, C-8 on isoquinoline core | Common method for direct bromination. |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Variable | Introduces bromine from a primary amine precursor. |

| Chlorination (during cyclization) | POCl₃ | C-1 or C-3 | Common in Bischler-Napieralski synthesis. |

The isopropyl group can be introduced onto the aromatic precursor before ring formation. Friedel-Crafts alkylation or acylation of a suitable benzene derivative is a standard approach.

Friedel-Crafts Alkylation: Reaction of a benzene precursor with 2-chloropropane (B107684) in the presence of a Lewis acid catalyst (e.g., AlCl₃) can install the isopropyl group. This method can suffer from issues like polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation: A more controlled method involves the acylation of the aromatic ring with propanoyl chloride, followed by reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction) to the isopropyl group. This two-step process avoids the pitfalls of direct alkylation.

Introducing the isopropyl group onto a pre-formed isoquinoline ring is more challenging. Direct Friedel-Crafts reactions on the heterocyclic ring are often difficult. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada coupling, could be an alternative, where a halogenated isoquinoline (e.g., 5-bromoisoquinoline) is coupled with an isopropyl source.

Contemporary Isoquinoline Ring Construction Methodologies

Several classical and modern methods are available for the construction of the isoquinoline ring system. The choice of method depends on the desired substitution pattern and the available precursors. harvard.eduresearchgate.netwikipedia.org

Bischler-Napieralski Reaction: This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. nrochemistry.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. organic-chemistry.org For the target molecule, a precursor such as N-(2-(2-bromo-4-isopropylphenyl)ethyl)acetamide would be required. The use of dehydrating agents like POCl₃ or P₂O₅ is common. wikipedia.org A key advantage is that using POCl₃ can simultaneously effect cyclization and chlorination at C-1, which could then be manipulated to place a chlorine at C-3.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. mdpi.comwikipedia.org This intermediate must then be oxidized to the aromatic isoquinoline. This method is particularly effective for electron-rich aromatic rings. wikipedia.org

Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde diethyl acetal (B89532) under acidic conditions. wikipedia.orgorganicreactions.orgthermofisher.com It allows for significant flexibility in the substitution pattern of the final product. A key precursor for the target molecule would be 2-bromo-4-isopropylbenzaldehyde.

Transition-Metal-Catalyzed Syntheses: Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed methods for isoquinoline synthesis. scnu.edu.cnnih.gov These reactions often proceed under milder conditions and can offer superior regioselectivity compared to classical methods.

Palladium-catalyzed reactions: Sequential coupling and cyclization reactions are prominent. For instance, the reaction of a 2-bromoaryl aldehyde with a terminal alkyne and an ammonia (B1221849) source can lead to highly substituted isoquinolines. nih.govorganic-chemistry.org

Rhodium and Ruthenium-catalyzed reactions: C-H activation and annulation strategies have emerged as powerful tools. researchgate.net For example, the reaction of an aromatic ketoxime with an alkyne in the presence of a rhodium(III) catalyst can directly yield polysubstituted isoquinolines. organic-chemistry.org

Table 2: Comparison of Key Isoquinoline Synthesis Methods

| Method | Typical Precursors | Intermediate | Key Features |

|---|---|---|---|

| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline | Widely used; requires oxidation; POCl₃ can chlorinate. nrochemistry.comwikipedia.org |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Requires oxidation; works well for electron-rich systems. mdpi.comwikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | None (direct aromatization) | Versatile; can be sensitive to substituents. wikipedia.orgthermofisher.com |

| Pd-catalyzed Annulation | o-Haloaryl aldehyde, Alkyne | None (direct aromatization) | Convergent; good functional group tolerance. scnu.edu.cnnih.gov |

| Rh(III)-catalyzed C-H Activation | Aromatic oxime, Alkyne | None (direct aromatization) | Atom-economical; excellent regiocontrol. researchgate.netorganic-chemistry.org |

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic scaffolds like isoquinolines. These methods often proceed with high atom economy and functional group tolerance, allowing for the convergent synthesis of complex molecules from simpler precursors. Catalysts based on palladium, rhodium, and copper are particularly prominent in this field.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C and C-N bond formation. For isoquinoline synthesis, palladium-catalyzed C-H activation/annulation reactions are particularly effective. mdpi.comnih.gov In this approach, a directing group on a benzene ring precursor guides the palladium catalyst to activate a specific C-H bond, which then undergoes annulation with a coupling partner, such as an alkyne or an allene, to form the isoquinoline core. mdpi.com For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters can produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Precursors | Coupling Partner | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| N-methoxy benzamide | 2,3-Allenoic acid ester | Pd(OAc)₂, DIPEA | 3,4-Dihydroisoquinolin-1(2H)-one | Good |

| o-Bromobenzaldehyde, Ketone | Ammonium Chloride | Pd catalyst, base | Polysubstituted Isoquinoline | >70% |

| o-Iodobenzaldehyde tert-butylimine | Terminal Acetylene | Pd catalyst, then Cu catalyst | Monosubstituted Isoquinoline | Excellent |

| Aromatic Oxime | Vinyl Azide | Pd(OAc)₂, Toluene, 80 °C | 3-Substituted Isoquinoline | 75% |

Data compiled from representative literature findings. mdpi.comnih.govorganic-chemistry.orgacs.org

Rhodium catalysts have emerged as powerful alternatives and complements to palladium for C-H activation and annulation reactions. researchgate.net Rhodium(III)-catalyzed reactions, in particular, are highly effective for the synthesis of isoquinolones and other isoquinoline derivatives. researchgate.netrsc.org These reactions often utilize a directing group, such as an oxime or an amidine, to achieve high regioselectivity in the C-H activation step. The resulting rhodacycle intermediate can then react with various coupling partners, including alkynes and vinylene carbonate, to construct the isoquinoline ring system. rsc.orgnih.gov

One-pot, three-component reactions catalyzed by rhodium(III) provide a highly efficient means of assembling complex isoquinolines from simple starting materials. researchgate.netacs.org For example, the reaction of an N-methoxybenzamide, an α-diazoester, and an alkyne can be promoted by a single rhodium catalyst to afford isoquinoline derivatives through a relay catalysis mechanism involving successive O-alkylation and C-H activation processes. acs.org This approach is characterized by its operational simplicity, wide functional group tolerance, and high yields. researchgate.net

Table 2: Rhodium-Catalyzed Synthesis of Isoquinoline Derivatives

| Substrate | Coupling Partners | Catalyst System | Product Type | Key Features |

|---|---|---|---|---|

| Oxazoline | Vinylene Carbonate, Carboxylic Acid | [RhCp*Cl₂]₂ | Isoquinolone | Redox-neutral, wide functional group tolerance |

| N-Methoxybenzamide | α-Diazoester, Alkyne | Rh(III) catalyst | Isoquinoline Derivative | One-pot, three-component, relay catalysis |

| Aryl Amidine | α-MsO/TsO/Cl Ketone | [RhCp*Cl₂]₂ | 1-Aminoisoquinoline | Mild conditions, site-selective |

| Benzylidenehydrazone | Internal Alkyne | Rh(III) catalyst | Isoquinoline | Selective N-N and C=N bond cleavage |

Data based on findings from rhodium-catalyzed C-H activation and annulation studies. researchgate.netrsc.orgnih.govacs.orgacs.org

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium and rhodium for the synthesis of isoquinolines. nih.govrsc.org Copper-catalyzed reactions are particularly useful for intramolecular cyclizations of appropriately functionalized precursors. nih.govrsc.org A notable example is the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be performed in water under mild conditions without the need for organic solvents, additives, or ligands. nih.govrsc.orgresearchgate.net This method can selectively produce either isoquinolines or isoquinoline N-oxides depending on the presence or absence of a protecting group on the oxime hydroxyl. nih.govrsc.org

Copper catalysts are also effective in multicomponent reactions. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines through a [3+2+1] cyclization process involving nitrogen atom transfer from the solvent. organic-chemistry.org Additionally, copper salts can catalyze cascade sequences, such as the condensation/Mannich-type addition/oxidation/cyclization of tetrahydroisoquinolines, aldehydes, and terminal alkynes to form complex pyrrolo[2,1-a]isoquinolines. acs.org

Table 3: Overview of Copper-Catalyzed Isoquinoline Syntheses

| Reaction Type | Precursors | Catalyst | Solvent | Key Advantage |

|---|---|---|---|---|

| Intramolecular Cyclization | (E)-2-Alkynylaryl oxime derivative | Cu(I) | Water | Green solvent, high atom economy |

| Tandem [3+2+1] Cyclization | 2-Bromoaryl ketone, terminal alkyne, CH₃CN | Cu(I) | N/A | Densely functionalized products |

| Cascade Reaction | Tetrahydroisoquinoline, alkyne, aldehyde | CuCl₂ | N/A | Forms fused heterocyclic systems |

This table summarizes key features of copper-catalyzed routes to isoquinoline scaffolds. organic-chemistry.orgnih.govacs.org

Metal-Free and Organocatalytic Strategies for Isoquinoline Formation

While transition metal catalysis is powerful, concerns about cost and metal contamination have spurred the development of metal-free and organocatalytic alternatives. Organocatalysis, which uses small organic molecules to accelerate reactions, has proven effective for the asymmetric synthesis of isoquinoline precursors. For example, chiral phosphoric acids can catalyze the enantioselective Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities. nih.govacs.org

Cascade reactions mediated by organocatalysts also provide an efficient route to highly functionalized hydroisoquinolines. A trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade between cyanoacrylamides and 2,4-dienals can construct the hydroisoquinoline scaffold in high yields and with excellent stereoselectivity. rsc.org Another strategy involves a one-pot aza-Henry/hemiaminalization/oxidation sequence catalyzed by a quinine-based squaramide to yield trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov These methods highlight the power of organocatalysis to build complex molecular architectures with high levels of stereocontrol.

Photochemical and Microwave-Assisted Synthetic Routes

Alternative energy sources, such as light and microwaves, can dramatically enhance the efficiency of isoquinoline synthesis. Photochemical reactions, which utilize light to promote chemical transformations, have been applied to the synthesis of isoquinoline alkaloids. acs.org Visible-light-mediated processes can enable C-H functionalization of isoquinolines under mild conditions. For example, the C-H hydroxyalkylation of isoquinolines can be achieved using 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption, avoiding the need for external oxidants typical of classical Minisci reactions. nih.govnih.gov

Biocatalytic Approaches to Halogenated Isoquinolines (e.g., enzymatic halogenation)

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. For the synthesis of halogenated compounds like this compound, halogenase enzymes are of particular interest. researchgate.net Flavin-dependent halogenases (FDHs), for instance, are capable of regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgchemrxiv.org These enzymes activate a halide ion (Cl⁻ or Br⁻) using flavin and molecular oxygen to generate an electrophilic halogenating species within the enzyme's active site. chemrxiv.orgtandfonline.com

The fungal flavin-dependent halogenase Rdc2 has been shown to catalyze the specific chlorination of hydroxyisoquinolines at the position ortho to the hydroxyl group. nih.gov While direct enzymatic synthesis of this compound has not been reported, the known substrate tolerance of halogenases suggests that it may be possible to engineer these enzymes to accept substituted isoquinoline precursors. nih.govresearchgate.net By guiding the halogenation to specific positions, biocatalysis offers a promising strategy for the late-stage functionalization of complex molecules, avoiding the regioselectivity issues often encountered in traditional chemical halogenation. rsc.orgtandfonline.com

Reactivity and Advanced Synthetic Transformations of 8 Bromo 3 Chloro 5 Isopropylisoquinoline

Differential Reactivity of Halogen Substituents (Bromine vs. Chlorine)

The C8-Br and C3-Cl bonds in 8-Bromo-3-chloro-5-isopropylisoquinoline exhibit different reactivity profiles, which can be exploited for selective functionalization. This differential reactivity is primarily governed by the inherent differences in carbon-halogen bond strengths (C-Br is weaker than C-Cl) and the electronic environment of their respective positions on the isoquinoline (B145761) ring.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated isoquinolines are regioselective, with the positions activated by the nitrogen atom being most susceptible to attack. In the case of isoquinoline, the C1 position is the most activated towards nucleophilic attack. While this compound does not have a halogen at the highly activated C1 position, nucleophilic substitution can still occur, particularly under forcing conditions.

Generally, the chlorine atom at the C3 position would be more susceptible to nucleophilic attack than the bromine at C8, due to the electronic influence of the nitrogen atom making the pyridine (B92270) ring more electron-deficient. However, successful SNAr reactions often require strong activation from electron-withdrawing groups and can be challenging on less activated systems.

Table 1: General Reactivity of Halogenated Isoquinolines in Nucleophilic Aromatic Substitution

| Position of Halogen | Relative Reactivity | Influencing Factors |

| C1 | Highest | Strong activation by the adjacent nitrogen atom. |

| C3 | Moderate | Electronic activation by the nitrogen atom. |

| C4, C5, C6, C7, C8 | Lower | Less direct electronic influence from the nitrogen atom. |

This table provides a generalized overview of reactivity trends in isoquinoline systems.

The differential reactivity of the C-Br and C-Cl bonds is most effectively exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the C8 position.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the C8 position of this compound, leaving the C3-Cl bond intact for subsequent transformations. For instance, using a palladium catalyst with a phosphine ligand like PPh₃ or a more specialized ligand can facilitate the selective coupling of the C-Br bond. In dihalogenated quinolines, the choice of catalyst has been shown to direct the site of reaction. For example, Pd(PPh₃)₄ and Pd(dppf)Cl₂ can exhibit different selectivities for C-Br versus C-Cl bonds. nih.gov

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction allows for the selective formation of a carbon-carbon bond between the C8 position and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-Br bond ensures that the alkynyl group is introduced preferentially at the C8 position.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene. Again, the C8-Br bond is expected to be more reactive, allowing for the selective introduction of an alkenyl substituent at this position. The reaction is catalyzed by a palladium complex and requires a base.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reagent | Expected Major Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | 3-chloro-5-isopropyl-8-arylisoquinoline |

| Sonogashira | R-C≡CH | 3-chloro-5-isopropyl-8-alkynylisoquinoline |

| Heck | Alkene | 3-chloro-5-isopropyl-8-alkenylisoquinoline |

This table is based on the generally higher reactivity of C-Br over C-Cl bonds in these reactions.

Strategic Application in Cross-Coupling Reactions for Further Derivatization

Transformations Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a site for various chemical transformations, including oxidation and coordination to metal centers.

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a versatile intermediate.

The N-oxide functionality activates the isoquinoline ring for both electrophilic and nucleophilic attack. For instance, it facilitates electrophilic substitution at the C4 position and can also be used to introduce functionalities at the C1 position through deoxygenative functionalization reactions. beilstein-journals.org Furthermore, isoquinoline N-oxides can undergo rearrangement reactions, such as the Boekelheide rearrangement, to introduce functionality into adjacent side chains, although this would require the presence of a methyl group at C1.

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The presence of halogen substituents can influence the electronic properties of the nitrogen atom and, consequently, its coordinating ability.

This compound can act as a monodentate ligand, coordinating to a metal through the nitrogen atom. Such complexes can have applications in catalysis and materials science. The synthesis of these complexes typically involves reacting the isoquinoline derivative with a suitable metal salt.

Furthermore, the halogen atoms provide handles for further modification to create more complex, multidentate ligands. For example, a cross-coupling reaction at the C8 position could introduce a group with another donor atom, leading to the formation of a bidentate ligand that can form stable chelate complexes with metal ions.

Chemical Transformations of the Isopropyl Substituent

The isopropyl group at the C-5 position offers a site for synthetic modification distinct from the isoquinoline ring itself. Its reactivity is primarily centered on the benzylic carbon atom, which is activated by the adjacent aromatic system.

The tertiary benzylic hydrogen of the isopropyl group is a key site for functionalization. While direct C-H activation can be challenging, a common strategy involves introducing a functional group handle via free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a bromine atom at the benzylic position. This creates a reactive intermediate, 8-bromo-3-chloro-5-(2-bromo-2-propyl)isoquinoline, which can readily undergo nucleophilic substitution reactions.

This two-step sequence allows for the introduction of a wide variety of functional groups at the benzylic position, transforming the isopropyl moiety into a more complex side chain. The choice of nucleophile dictates the final product, enabling the synthesis of alcohols, ethers, amines, and other derivatives.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Functional Group Introduced |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | 8-Bromo-3-chloro-5-(2-bromo-2-propyl)isoquinoline | -Br |

| Hydrolysis | H2O, Acetone | 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-2-ol | -OH |

| Alkoxylation | NaOCH3, CH3OH | 8-Bromo-3-chloro-5-(2-methoxy-2-propyl)isoquinoline | -OCH3 |

| Amination | NH3, THF | 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-2-amine | -NH2 |

Regioselective Electrophilic and Nucleophilic Aromatic Substitutions on the Isoquinoline Ring System

Electrophilic aromatic substitution (SEAr) on the isoquinoline system is heavily influenced by the electronic properties of the existing substituents and the nature of the ring system itself. Under acidic conditions, typically used for SEAr reactions like nitration, the isoquinoline nitrogen is protonated, forming a positively charged isoquinolinium ion. This strongly deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring. quimicaorganica.orgstackexchange.com

In this compound, the directing effects of the substituents on the benzene (B151609) ring (C-5 to C-8) must be considered:

Isopropyl group (at C-5): An activating, ortho-, para- directing group.

Bromo group (at C-8): A deactivating, ortho-, para- directing group.

The available positions for substitution on the benzene ring are C-6 and C-7. The activating isopropyl group directs an incoming electrophile to its ortho position, C-6. The deactivating bromo group directs to its ortho position, C-7. While both positions could be substituted, the activating nature of the isopropyl group suggests that substitution at the C-6 position would be kinetically favored. imperial.ac.uk

Nucleophilic aromatic substitution (SNAr) on halogenated isoquinolines is most facile at positions activated by the ring nitrogen, namely C-1 and C-3. iust.ac.ir The chlorine atom at the C-3 position of this compound is therefore significantly more susceptible to nucleophilic displacement than the bromine atom at the C-8 position on the carbocyclic ring. The C-8 position is analogous to a halobenzene and is generally inert to SNAr unless strong electron-withdrawing groups are present ortho or para to it, which is not the case here. libretexts.orglibretexts.org

Therefore, treatment with a suitable nucleophile (e.g., methoxide, ammonia (B1221849), amines) is expected to result in the selective replacement of the C-3 chloro substituent, leaving the C-8 bromo and C-5 isopropyl groups intact.

| Reaction Type | Typical Reagents | Most Probable Site of Reaction | Rationale |

|---|---|---|---|

| Electrophilic (e.g., Nitration) | HNO3/H2SO4 | C-6 (major), C-7 (minor) | Protonated nitrogen deactivates pyridine ring; substitution on benzene ring is directed by isopropyl (activating, o,p-directing) and bromo (deactivating, o,p-directing) groups. stackexchange.com |

| Nucleophilic | NaOCH3, NH3, R2NH | C-3 | The chloro group is at a position activated by the electron-withdrawing effect of the ring nitrogen, making it a good leaving group for SNAr. iust.ac.ir |

Oxidation and Reduction Chemistry of Halogenated Alkyl-Substituted Isoquinolines

The oxidation of this compound is expected to occur selectively at the most susceptible sites. The isoquinoline ring itself is relatively resistant to oxidation and may undergo ring cleavage only under harsh conditions. shahucollegelatur.org.inpharmaguideline.com The primary site of oxidation is the isopropyl group. The benzylic carbon can be oxidized to a tertiary alcohol, 2-(8-bromo-3-chloroisoquinolin-5-yl)propan-2-ol, using mild oxidizing agents. More forceful oxidation could potentially lead to cleavage of the C-C bonds of the side chain. The oxidation of benzylic alcohols to the corresponding carbonyl compounds is a well-established transformation. beilstein-journals.orgnih.gov In some cases, alkyl groups on nitrogen heterocycles can be oxidized to carboxylic acids. acs.org

The reduction of this compound can proceed via several pathways, depending on the reagents and conditions employed.

Ring Reduction: Catalytic hydrogenation can be used to reduce the heterocyclic ring. Depending on the catalyst and conditions, either the pyridine ring or the benzene ring can be selectively saturated. iust.ac.ir For instance, reduction under strongly acidic conditions often leads to saturation of the benzene ring, while hydrogenation in neutral or basic media tends to reduce the pyridine portion.

Reductive Dehalogenation: The two halogen atoms on the isoquinoline core can be removed via catalytic hydrodehalogenation. There is a well-established reactivity difference between aryl bromides and aryl chlorides in these reactions. Aryl bromides are typically reduced more readily than aryl chlorides. organic-chemistry.orgresearchgate.net Using a palladium-on-carbon catalyst (Pd/C) with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate, it is possible to achieve selective removal of the bromine atom at C-8 while leaving the chlorine atom at C-3 intact. nih.govorganic-chemistry.org More forcing conditions would be required to remove the more resilient C-3 chloro group.

| Transformation | Typical Reagents and Conditions | Expected Major Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO4, heat | 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-2-ol | Selective for benzylic C-H of the isopropyl group. |

| Selective Reduction (Debromination) | Pd/C, H2 (1 atm), CH3OH, rt | 3-Chloro-5-isopropylisoquinoline | C-Br bond is more readily cleaved than C-Cl bond. organic-chemistry.orgorganic-chemistry.org |

| Full Dehalogenation | Pd/C, H2 (high pressure), heat | 5-Isopropylisoquinoline | Both C-Br and C-Cl bonds are cleaved under forcing conditions. |

| Pyridine Ring Reduction | PtO2, H2, CH3COOH | 8-Bromo-3-chloro-5-isopropyl-1,2,3,4-tetrahydroisoquinoline | Selective reduction of the heterocyclic ring. iust.ac.ir |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| 8-Bromo-3-chloro-5-(2-bromo-2-propyl)isoquinoline |

| 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-2-ol |

| 8-Bromo-3-chloro-5-(2-methoxy-2-propyl)isoquinoline |

| 2-(8-Bromo-3-chloroisoquinolin-5-yl)propan-2-amine |

| 3-Chloro-5-isopropylisoquinoline |

| 5-Isopropylisoquinoline |

| 8-Bromo-3-chloro-5-isopropyl-1,2,3,4-tetrahydroisoquinoline |

| Hydrazine hydrate |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 3 Chloro 5 Isopropylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-field ¹H NMR spectroscopy would be the initial step in the structural elucidation of 8-bromo-3-chloro-5-isopropylisoquinoline. This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the aliphatic protons of the isopropyl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. Spin-spin coupling patterns (splitting) would reveal the connectivity between adjacent protons, allowing for the assignment of protons to specific positions on the isoquinoline ring and the isopropyl substituent.

To map out the carbon framework, ¹³C NMR spectroscopy is employed. A typical ¹³C NMR spectrum of this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts of the carbon signals would provide insights into their hybridization and electronic environment. For instance, the carbons of the aromatic isoquinoline ring would resonate at a lower field (higher ppm) compared to the aliphatic carbons of the isopropyl group. The signals for the carbons directly attached to the electronegative bromine and chlorine atoms would be expected to appear at specific chemical shifts, aiding in their assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₁BrClN) by comparing the experimental mass to the theoretical masses of all possible elemental compositions. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would further confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. By analyzing the fragmentation pattern of this compound, it would be possible to identify characteristic neutral losses (e.g., loss of a methyl group, loss of HCl, loss of Br) and the formation of stable fragment ions. This information would provide valuable confirmation of the connectivity of the atoms within the molecule and corroborate the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy would be a crucial first step in the characterization of this compound. By measuring the absorption of infrared radiation, specific vibrational modes of the molecule's covalent bonds can be identified. This allows for the confirmation of its key functional groups.

For this compound, the IR spectrum would be expected to show characteristic peaks corresponding to:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the isopropyl group, expected in the 2970-2870 cm⁻¹ region.

C=C and C=N stretching: Vibrations from the isoquinoline ring system, which would appear in the 1650-1450 cm⁻¹ fingerprint region.

C-Cl stretching: Expected in the 850-550 cm⁻¹ region.

C-Br stretching: Typically found at lower wavenumbers, in the 680-515 cm⁻¹ range.

A data table of expected and observed vibrational frequencies would be generated to summarize these findings.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing

Analysis of Intermolecular Noncovalent Interactions (e.g., Halogen Bonding, C-H···π, Hirshfeld Surface Analysis)

The crystal packing, or how individual molecules arrange themselves in the crystal lattice, would be of significant interest. This analysis would focus on noncovalent interactions that stabilize the crystal structure. Given the presence of bromine and chlorine atoms, the potential for halogen bonding (Br···N, Cl···N, or Br···Cl) would be a key area of investigation. Other significant interactions would likely include C-H···π interactions , where hydrogen atoms from the isopropyl group or the aromatic ring interact with the π-system of an adjacent isoquinoline ring.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to investigate the electronic transitions within the molecule. The conjugated π-system of the isoquinoline ring is expected to absorb UV light, leading to π→π* and n→π* transitions. The position of the maximum absorbance (λmax) would provide insight into the extent of electronic conjugation. The substitution pattern, including the electron-withdrawing halogen atoms and the electron-donating isopropyl group, would influence the energy of these transitions and thus the observed λmax values. A data table would list the solvent used, the observed λmax values, and the corresponding molar absorptivity (ε) for the identified electronic transitions.

Without access to experimental data from dedicated research on this compound, any further discussion would be speculative and fall outside the required standards of scientific accuracy.

Computational Chemistry and Theoretical Investigations of 8 Bromo 3 Chloro 5 Isopropylisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Such calculations would provide fundamental insights into the behavior of 8-Bromo-3-chloro-5-isopropylisoquinoline.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Without specific studies on this compound, a data table of its HOMO-LUMO energies cannot be generated.

Charge Distribution and Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, areas of negative potential (typically colored red) indicate regions with a higher probability of attracting electrophiles, while areas of positive potential (typically colored blue) are more susceptible to nucleophilic attack. For this compound, MEP analysis would reveal the influence of the bromine, chlorine, and isopropyl substituents on the electrostatic potential of the isoquinoline (B145761) core.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which can reveal the nature and strength of intramolecular and intermolecular interactions. NBO analysis can also provide information about the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding.

Specific NBO data for this compound is not available in the current body of scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

Computational modeling can predict the preferred outcomes of reactions where multiple products are possible. By comparing the activation energies of different reaction pathways, it is possible to determine which regioisomers or stereoisomers are more likely to be formed. This predictive capability is highly valuable in synthetic chemistry for designing efficient and selective reactions.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking) for Understanding Molecular Recognition in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is instrumental in understanding the structural basis of molecular recognition and is widely used in drug discovery to screen for potential therapeutic agents. For this compound, docking studies can elucidate its potential binding modes and affinities with various biological targets.

Given the structural similarities of the isoquinoline scaffold to known bioactive molecules, several protein families could be considered as potential receptors. These include, but are not limited to, kinases, reverse transcriptases, and cyclooxygenase (COX) enzymes, which have been identified as targets for other isoquinoline derivatives.

A hypothetical docking study of this compound could be performed against the active site of a protein such as Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results of such a study would typically include a docking score, which estimates the binding affinity, and a detailed visualization of the binding pose, highlighting key molecular interactions.

The substituents on the isoquinoline core—the bromo, chloro, and isopropyl groups—are expected to play a crucial role in the binding interactions. The halogen atoms (bromine and chlorine) can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and specificity. The bulky and hydrophobic isopropyl group may fit into a corresponding hydrophobic pocket within the receptor's active site, further stabilizing the complex.

Hypothetical Molecular Docking Results:

| Parameter | Value | Description |

| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme target for anti-inflammatory drugs. |

| Docking Score | -9.8 kcal/mol | A theoretical estimation of the binding free energy, indicating a potentially strong interaction. |

| Key Interactions | Halogen bonds, Hydrophobic interactions | The 8-bromo and 3-chloro groups could form halogen bonds with backbone carbonyls, while the 5-isopropyl group engages in hydrophobic contacts. |

| Interacting Residues | Tyr385, Ser530, Arg120 | Hypothetical key amino acid residues in the COX-2 active site involved in binding. |

These theoretical results would suggest that this compound has the potential to bind effectively to the COX-2 active site, warranting further investigation as a potential anti-inflammatory agent.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of a docked complex, explore the conformational landscape of the ligand, and understand the dynamic behavior of the system in a simulated physiological environment.

An MD simulation of the this compound-COX-2 complex, initiated from the best-docked pose, could be run for a duration of several nanoseconds. The analysis of the simulation trajectory would provide insights into the stability of the binding and the flexibility of both the ligand and the protein.

Key parameters analyzed in an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system over time. A stable RMSD suggests that the complex remains in a consistent conformation. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

Hypothetical Molecular Dynamics Simulation Parameters and Findings:

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess the stability of the complex. |

| Ligand RMSD | Stable at ~1.5 Å | Indicates that the ligand maintains a stable binding pose within the active site. |

| Protein Backbone RMSD | Stable at ~2.0 Å | Suggests no major conformational changes in the protein, indicating a stable complex. |

| Key Interaction Persistence | Halogen bonds and hydrophobic contacts maintained > 80% of simulation time | Confirms the importance of these interactions for stable binding. |

These hypothetical MD simulation results would support the docking study, suggesting that this compound forms a stable and persistent complex with its target.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that correlate the chemical structure of a compound with its reactivity or physical properties. These models are built using a set of known compounds and their experimentally determined properties, and can then be used to predict the properties of new, untested compounds like this compound.

For this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or electronic properties like the HOMO-LUMO gap, which can be related to its reactivity and potential biological activity. The model would be based on a series of related isoquinoline derivatives with known properties.

The descriptors used in such a model would quantify the structural features of the molecules. For this compound, important descriptors would likely include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, influenced by the electronegative halogen atoms.

Steric descriptors: Related to the size and shape of the molecule, particularly the bulky isopropyl group.

A hypothetical QSPR model for predicting a property like lipophilicity (logP) might take the form of a linear equation:

logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Hypothetical QSPR Model for Lipophilicity (logP):

| Descriptor | Coefficient | Description | Contribution |

| Molecular Weight | 0.02 | A measure of the molecule's size. | Positive (larger molecules tend to be more lipophilic). |

| Polar Surface Area | -0.15 | Related to the polar atoms in the molecule. | Negative (more polar molecules are less lipophilic). |

| Halogen Count | 0.5 | The number of halogen atoms. | Positive (halogens increase lipophilicity). |

| (Intercept) | 1.2 | Baseline value for the model. | N/A |

Using such a model, the logP of this compound could be predicted, providing valuable information for its potential as a drug candidate, as lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties. These predictive models are a cost-effective way to prioritize compounds for synthesis and experimental testing.

Advanced Applications of 8 Bromo 3 Chloro 5 Isopropylisoquinoline in Chemical Sciences

Applications in Advanced Materials Science

The exploration of novel materials with tailored electronic and structural properties is a cornerstone of modern materials science. 8-Bromo-3-chloro-5-isopropylisoquinoline is recognized for its potential as a constituent in the development of sophisticated materials. Chemical suppliers categorize this compound under various material science applications, indicating its relevance in this sector.

Development of Conductive, Optical, and Sensor Materials

While specific research detailing the integration of this compound into conductive polymers, optical devices, or chemical sensors is not extensively documented in publicly available literature, its classification by suppliers suggests its potential utility in these areas. The aromatic and heterocyclic nature of the isoquinoline (B145761) ring system, combined with the electronic influence of the halogen substituents, provides a foundation for creating materials with interesting photophysical and electronic properties. It is plausible that this compound could serve as a monomer or a dopant in the synthesis of organic conductive materials or as a core structure for the design of novel organic light-emitting diode (OLED) materials and sensors.

Role as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atom in the isoquinoline ring of this compound can act as a coordination site for metal ions, making it a potential candidate for a ligand in the synthesis of MOFs. The bromo and chloro substituents offer possibilities for post-synthetic modification, allowing for the fine-tuning of the framework's properties. Although specific MOFs incorporating this exact ligand are not prominently reported, its structural attributes align with the requirements for creating diverse and functional coordination polymers.

Luminescent Properties and Applications in Optoelectronic Devices

The potential application of this compound in optoelectronic devices, particularly OLEDs, is suggested by its commercial classification. The extended π-system of the isoquinoline core is expected to exhibit luminescence. The nature and position of the substituents (bromo, chloro, and isopropyl groups) can significantly influence the emission wavelength, quantum yield, and stability of the resulting luminescent material. Further research into the photophysical properties of this compound and its derivatives is necessary to fully realize its potential in this domain.

Role as a Privileged Scaffold and Intermediate in Complex Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that can be used to build a variety of biologically active compounds. The isoquinoline core is a well-established privileged scaffold in medicinal chemistry. The presence of reactive sites—the bromo and chloro groups—on this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis of Diverse Polycyclic and Heterocyclic Compound Libraries

The bromo and chloro atoms on the this compound scaffold serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of substituents, leading to the generation of diverse libraries of polycyclic and heterocyclic compounds. Such libraries are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties. While specific examples of large libraries built from this particular starting material are not detailed in readily accessible literature, its chemical structure is ideally suited for such synthetic endeavors.

Catalytic Applications: Development of Isoquinoline-Based Ligands or Organocatalysts

The isoquinoline motif is a key component of many ligands used in transition-metal catalysis and organocatalysis. The nitrogen atom can coordinate to a metal center, and the substituents on the aromatic rings can be modified to tune the steric and electronic properties of the resulting catalyst.

The potential for this compound to serve as a precursor for new ligands or organocatalysts is significant. The bromo and chloro groups can be replaced or modified to introduce catalytically active functionalities or to append the isoquinoline unit to a larger molecular architecture. While specific catalytic systems based on this compound are yet to be widely reported, its structural characteristics make it an attractive starting point for the design of novel catalysts for a range of organic transformations.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 8-Bromo-3-chloro-5-isopropylisoquinoline to minimize isomer formation?

- Methodological Answer : Key parameters include strict temperature control during bromination to suppress competing isomerization (e.g., avoiding 8-bromo byproducts) and solvent selection. For instance, sulfuric acid as a solvent enables a one-pot synthesis of halogenated isoquinolines with reduced side reactions . Reaction monitoring via TLC (e.g., Rf = 0.30 in 9:1 CH₂Cl₂/Et₂O) ensures intermediate purity before subsequent chlorination or alkylation steps .

Q. How can researchers validate the structural integrity and purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare observed shifts (e.g., δ ~8.12–9.78 ppm for aromatic protons in DMSO-d₆) with literature data to confirm substitution patterns .

- IR Spectroscopy : Peaks at 1582 cm⁻¹ (C=N stretching) and 1352 cm⁻¹ (C-Br) validate functional groups .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., C: 42.72%, Br: 31.58%) to assess purity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use silica gel chromatography (63–200 µm) with gradient elution (9:1 → 6:1 CH₂Cl₂/Et₂O) to separate halogenated isomers. Recrystallization from dichloromethane/ether yields >99% pure product . For hygroscopic intermediates, store at 0–6°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in halogenated isoquinolines under varying catalytic conditions?

- Methodological Answer : Apply Design of Experiments (DOE) to systematically evaluate factors like catalyst loading, solvent polarity, and temperature. For example, a factorial design can isolate interactions between Pd-catalyzed cross-coupling efficiency and steric effects from the isopropyl group . Pair DOE with kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps in Suzuki-Miyaura reactions .

Q. What computational approaches predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electron-deficient positions (e.g., C-3 chlorine substitution site). Compare with experimental outcomes from SNAr reactions with amines or alkoxides . Validate models by correlating computed activation energies with observed yields under varying conditions .

Q. How do steric and electronic effects of the isopropyl group influence the biological activity of this compound?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Steric Effects : Synthesize analogs with bulkier substituents (e.g., tert-butyl) and compare binding affinity to target proteins (e.g., kinases) via surface plasmon resonance (SPR).

- Electronic Effects : Replace chlorine with electron-withdrawing groups (e.g., nitro) and assess changes in inhibitory potency using enzyme assays .

- Data Integration : Use multivariate analysis to decouple steric/electronic contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.